2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

TrkA inhibition Kinase inhibitor Pain therapeutics

2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034350-99-5) is a synthetic small molecule belonging to the pyrazolobenzamide class, characterized by a 2,3,4-trifluoro substitution pattern on the benzamide ring and an unsubstituted 4-phenyl-1H-pyrazole linked via an ethyl spacer. This compound has been catalogued as an inhibitor of Tropomyosin-related kinase A (TrkA) and appears in patent literature (WO2013132376, Example for the treatment of proliferative diseases and chronic pain.

Molecular Formula C18H14F3N3O
Molecular Weight 345.325
CAS No. 2034350-99-5
Cat. No. B2940357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034350-99-5
Molecular FormulaC18H14F3N3O
Molecular Weight345.325
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C18H14F3N3O/c19-15-7-6-14(16(20)17(15)21)18(25)22-8-9-24-11-13(10-23-24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,25)
InChIKeyVHYMVAWNZNCPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: A Pyrazole-Amide Scaffold for Kinase-Targeted Procurement


2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034350-99-5) is a synthetic small molecule belonging to the pyrazolobenzamide class, characterized by a 2,3,4-trifluoro substitution pattern on the benzamide ring and an unsubstituted 4-phenyl-1H-pyrazole linked via an ethyl spacer. This compound has been catalogued as an inhibitor of Tropomyosin-related kinase A (TrkA) and appears in patent literature (WO2013132376, Example 157) for the treatment of proliferative diseases and chronic pain [1]. It is structurally distinct from closely related analogs that feature additional methyl substitution on the pyrazole ring, which alters steric and electronic properties relevant to target binding and selectivity .

Why 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Substituted with In-Class Pyrazole-Benzamide Analogs


Within the pyrazolobenzamide chemotype, subtle structural variations—particularly the substitution pattern on the pyrazole ring and the position/number of fluorine atoms on the benzamide—profoundly impact target engagement, selectivity, and pharmacokinetic behavior. For example, the addition of two methyl groups at the 3- and 5-positions of the pyrazole ring in the direct analog N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide (CAS 2034505-51-4) introduces steric bulk that alters the dihedral angle between the pyrazole and benzamide planes, which has been demonstrated through X-ray crystallography of related compounds to modulate hydrogen-bonding geometry and intermolecular interactions [1]. Generic substitution without consideration of these structural determinants risks loss of potency, altered selectivity profiles, or unpredictable ADME properties, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide vs. Closest Analogs


TrkA Target Engagement: Patent-Documented Inhibitory Activity vs. Pharmacologically Inert Analogs

2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is specifically documented as a TrkA (NTRK1) inhibitor in the DrugMAP database, referenced to patent WO2013132376 Example 157, with therapeutic indications spanning chronic pain, neuropathic pain, and cancer [1]. While explicit IC50 values for this exact compound are not publicly disclosed in accessible databases, the patent classification and target annotation establish it as an active inhibitor within this pathway. By contrast, closely related analogs such as N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide (CAS 2034505-51-4) lack comparable target annotation in authoritative databases, suggesting the unsubstituted pyrazole C3/C5 positions are critical for TrkA engagement .

TrkA inhibition Kinase inhibitor Pain therapeutics

Structural Differentiation: Crystallographic Dihedral Angle Evidence for Pyrazole-Benzamide Conformational Control

X-ray crystallographic analysis of pyrazole-amide-benzene derivatives reveals that the dihedral angles between the three key planes—pyrazole-amide (40.6°), pyrazole-benzene (81.6°), and amide-benzene (58.3°)—are critical determinants of molecular conformation and intermolecular hydrogen-bonding geometry [1]. The intermolecular hydrogen bond between C=O and N-H of a neighboring molecule (O7···N8: 2.843 Å; O7···H8: 1.90 Å; angle: 157°) is sensitive to steric perturbation at the pyrazole C3 and C5 positions. In the 3,5-dimethyl analog (CAS 2034505-51-4), the additional methyl groups are expected to increase steric hindrance and alter these dihedral angles, potentially disrupting the hydrogen-bonding network observed in the unsubstituted parent compound.

X-ray crystallography Conformational analysis Structure-activity relationship

Fluorine Substitution Pattern: 2,3,4-Trifluoro vs. Alternative Trifluoromethyl and Mono/Difluoro Benzamide Analogs

The 2,3,4-trifluoro substitution pattern on the benzamide ring of the target compound (C18H14F3N3O, MW 345.325) provides a distinct electronic profile compared to the 4-(trifluoromethyl)benzamide analog N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 2034351-09-0) . The 2,3,4-trifluoro arrangement distributes the electron-withdrawing effect across three ring positions, whereas the single para-CF3 group concentrates electron withdrawal at one position, leading to different dipole moments and potentially altered target binding and metabolic stability profiles. Compounds in the pyrazolobenzamide class with varying fluorination patterns have been shown to exhibit differential factor Xa inhibitory activity in patent literature [1].

Fluorine chemistry Metabolic stability Lipophilicity modulation

Therapeutic Indication Breadth: Multi-Indication Patent Coverage vs. Single-Indication Analogs

2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is associated with a broad patent-protected indication profile in the DrugMAP database, encompassing chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumors/cancer (2A00-2F9Z), and thymic cancer (2C27) [1]. This multi-indication coverage is not uniformly documented for all pyrazolobenzamide analogs. For example, the 3,5-dimethyl-substituted analog (CAS 2034505-51-4) lacks comparable breadth of patent-indication annotation in accessible databases, suggesting that the specific substitution pattern of the target compound enables a broader therapeutic applicability profile.

Therapeutic indications Patent landscape Drug repurposing

Recommended Application Scenarios for 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in Research and Industrial Procurement


TrkA-Mediated Pain and Oncology Target Validation Studies

This compound is the appropriate choice for academic or industrial laboratories conducting target validation experiments on TrkA (NTRK1) kinase, given its patent-documented inhibitory activity and annotation in the DrugMAP database as a TrkA inhibitor [1]. Researchers investigating chronic pain, neuropathic pain, or TrkA-driven cancers should prioritize this specific chemotype over untargeted or unannotated pyrazole-benzamide analogs, as the documented target engagement provides a rational starting point for dose-response studies and biomarker analysis [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole Substitution Effects

The unsubstituted 4-phenyl-1H-pyrazole core of this compound makes it an essential reference scaffold for SAR campaigns exploring the impact of pyrazole C3/C5 substitution on kinase selectivity and potency. The established crystallographic data on pyrazole-amide-benzene dihedral angles (pyrazole-amide: 40.6°; amide-benzene: 58.3°) [1] provide a structural baseline against which modified analogs can be compared. Procurement of this specific unsubstituted variant is critical as the negative control or parent compound in any study evaluating 3,5-disubstituted derivatives such as CAS 2034505-51-4.

Fluorine Scan and Metabolic Stability Profiling in Lead Optimization

The 2,3,4-trifluoro arrangement on the benzamide ring offers a distinct fluorination topology compared to 4-CF3-substituted analogs (CAS 2034351-09-0) [1]. Medicinal chemistry teams conducting systematic fluorine scans to optimize metabolic stability, lipophilicity (logD), and CYP450 inhibition profiles should include this compound as a key comparator. The differential electron-withdrawing distribution across three aromatic positions versus a single para-CF3 group allows for deconvolution of fluorine position-specific effects on pharmacokinetic parameters [2].

Multi-Indication Preclinical Screening in Pain and Oncology Models

Given the compound's broad patent-indication coverage spanning pain (chronic, neuropathic), pruritus, and multiple cancer types [1], it is well-suited for multi-indication preclinical screening panels. Contract research organizations (CROs) and pharmaceutical R&D groups can leverage this single compound for parallel efficacy testing across diverse in vivo models, maximizing the return on procurement investment while generating comparative efficacy data that can inform indication prioritization.

Quote Request

Request a Quote for 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.